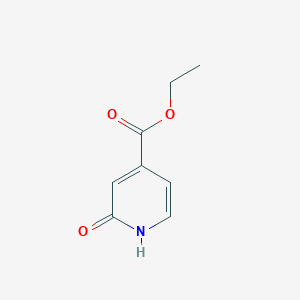

Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate

Description

Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic organic compound featuring a pyridine ring substituted with a ketone group at position 2 and an ethyl ester at position 2. It is a key intermediate in medicinal chemistry and drug discovery, often utilized in synthesizing bioactive molecules due to its versatile reactivity. The compound is characterized by high purity (>98%) and stability when stored at -80°C (up to 6 months) or -20°C (up to 1 month). Its solubility in dimethyl sulfoxide (DMSO) facilitates its use in experimental formulations, though heating and ultrasonic agitation may be required to achieve homogeneity . Synonyms for this compound include Ethyl 2-hydroxypyrimidine-4-carboxylate and Ethyl 2-oxo-1H-pyrimidine-6-carboxylate, reflecting its structural ambiguity in nomenclature .

Properties

IUPAC Name |

ethyl 2-oxo-1H-pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-4-9-7(10)5-6/h3-5H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLPIHZIMJTFNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate can be synthesized through several methods. One common approach involves the Biginelli reaction, a three-component condensation reaction that includes an aldehyde, a β-ketoester, and urea or thiourea. The reaction typically occurs under acidic conditions, often using hydrochloric acid as a catalyst .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, alcohols, and other functionalized heterocycles .

Scientific Research Applications

Organic Synthesis

Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical reactions, including:

- Mannich Reactions : Utilized to form more complex nitrogen-containing compounds.

- Cyclization Reactions : Facilitating the creation of heterocycles that are pivotal in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of dihydropyridines, including this compound, demonstrate significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

- Antitumor Activity : In vitro studies suggest that similar compounds can inhibit the growth of various cancer cell lines. Mechanisms often involve inducing apoptosis and cell cycle arrest .

Pharmacological Potential

The compound is being investigated for its potential therapeutic applications:

- Neuropharmacology : Preliminary pharmacological evaluations indicate that it may modulate neurotransmitter levels, suggesting possible applications in treating neurological disorders .

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of dihydropyridines highlighted their efficacy against common bacterial strains. This compound was part of the screening process and showed promising antibacterial effects, particularly against resistant strains .

Case Study 2: Antitumor Efficacy

Research published in reputable journals demonstrated that compounds structurally related to this compound could effectively inhibit the proliferation of breast and prostate cancer cells in vitro. The mechanisms identified include triggering apoptotic pathways and disrupting cell cycle progression .

Mechanism of Action

The mechanism of action of ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit key enzymes in metabolic pathways, thereby exerting its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate belongs to a broader class of 2-oxo-dihydropyridine derivatives.

Table 1: Structural and Functional Comparison of Selected 2-Oxo-Dihydropyridine Derivatives

Key Observations :

Substituent Effects on Reactivity and Solubility: N1-Alkylation (e.g., methyl or ethyl groups) enhances lipophilicity and metabolic stability but may reduce aqueous solubility . Methoxy groups (-OCH3) introduce steric and electronic effects, which could modulate solubility and reactivity .

Biological Activity Trends :

- Compounds with trifluoromethyl groups (e.g., CAS 1335921-53-3) are often prioritized in drug design due to their resistance to oxidative metabolism .

- Chloro-substituted derivatives (e.g., BD01027391) may exhibit antibacterial or antitumor properties, as seen in structurally related tetrahydropyridine analogs .

Synthetic Utility :

- This compound serves as a scaffold for introducing diverse substituents, enabling rapid diversification in combinatorial chemistry .

Biological Activity

Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring with an ethyl ester and a keto group, which contribute to its reactivity and biological properties. Its molecular formula is , with a molecular weight of approximately 168.15 g/mol .

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of dihydropyridine have been shown to inhibit the growth of various bacteria and fungi. A study highlighted that these compounds can disrupt bacterial cell membranes, leading to cell death .

2. Anticancer Effects

This compound has been investigated for its anticancer properties. It may inhibit specific enzymes involved in cancer cell proliferation, thereby reducing tumor growth. For example, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells through the modulation of signaling pathways .

3. Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in diseases such as diabetes and cancer by altering the metabolic state of cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : By binding to active sites on enzymes, it can prevent substrate interaction, effectively inhibiting their function.

- Receptor Modulation : The compound may also interact with cellular receptors, influencing signal transduction pathways critical for cell survival and proliferation .

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives:

Case Studies

Case Study 1: Antimicrobial Activity

In a controlled experiment, this compound was tested against several bacterial strains. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.

Case Study 2: Anticancer Mechanism

A study explored the effects of this compound on human cancer cell lines. The results showed that treatment led to increased apoptosis markers and decreased viability in treated cells compared to controls.

Q & A

Q. What are the established synthetic routes for Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate?

The compound is typically synthesized via cyclization reactions. For example:

- Cyanoacetate cyclization : Ethyl cyanoacetate reacts with hydrazine derivatives (e.g., cinnamonitriles) under reflux conditions to form 2-oxo-1,2-dihydropyridine-3-carboxylate derivatives .

- Multicomponent reactions : Fe₃O₄ nanoparticles catalyze reactions between ethyl acetoacetate, aldehydes, and urea in ethanol, yielding tetrahydropyrimidine derivatives (e.g., 94% yield under reflux for 12 hours) .

Q. Key Reagents and Conditions

| Reagents | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|

| Ethyl cyanoacetate, cinnamonitriles | Reflux in ethanol | ~80% | |

| Ethyl acetoacetate, nitrobenzaldehyde, urea | Fe₃O₄ nanoparticles in ethanol | 94% |

Q. How is this compound characterized spectroscopically?

Structural confirmation relies on:

- NMR spectroscopy : Distinct signals for the pyridine ring protons (δ 6.5–7.5 ppm for aromatic protons) and ester carbonyl (δ ~165–170 ppm in ¹³C NMR) .

- IR spectroscopy : Stretching vibrations for C=O (ester: ~1700 cm⁻¹) and N-H (amide: ~3200 cm⁻¹) .

Advanced Research Questions

Q. How is this compound utilized in experimental phasing for crystallography?

The SHELX suite (e.g., SHELXC/D/E) is employed for high-throughput crystallographic analysis:

Q. What role does this compound play in kinase inhibition studies?

Derivatives of this compound are explored as kinase inhibitors:

- Structural modifications : Substitutions at the 4-position (e.g., aryl or vinyl groups) enhance binding to ATP pockets in kinases .

- Anticancer activity : Derivatives like (E)-4-(1-benzyl-5-methyl-4-vinyl-2-oxo-1,2-dihydropyridin-3-yl)butanoate show promise in vitro, validated via MTT assays .

Q. How do researchers address contradictions in catalytic efficiency studies involving this compound?

Contradictions in catalytic yields are resolved through:

- Control experiments : Testing nanoparticle-free reactions to isolate Fe₃O₄’s catalytic contribution .

- Kinetic studies : Monitoring reaction progress via HPLC to identify intermediates and optimize conditions .

Q. What computational tools are used to model the reactivity of this compound derivatives?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO energies) to explain regioselectivity in cyclization reactions.

- Molecular docking : Screens derivatives against kinase targets (e.g., EGFR) to prioritize synthesis .

Q. How is the compound applied in green chemistry protocols?

- Solvent selection : Ethanol (renewable solvent) is used in Fe₃O₄-catalyzed reactions to reduce environmental impact .

- Catalyst reuse : Magnetic recovery of Fe₃O₄ nanoparticles allows ≥3 cycles without significant yield loss .

Q. Data Contradictions and Validation

- Biological targets : While notes unknown primary targets, highlights kinase inhibition, suggesting divergent biological roles. Researchers use RNA interference or CRISPR knockout models to validate target specificity .

- Spectral discrepancies : Conflicting NMR shifts are resolved by comparing data across solvents (DMSO-d₆ vs. CDCl₃) and referencing databases like PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.